molecular formula C12H10FNO3 B11877545 Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Katalognummer: B11877545
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: ZVYLCRNDXQKKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-ethynylpicolinate: Lacks the fluorooxetane ring, resulting in different reactivity and properties.

    Methyl 5-(3-chlorooxetan-3-yl)ethynyl)picolinate: Contains a chlorooxetane ring instead of a fluorooxetane ring, leading to different chemical behavior.

    Methyl 5-((3-fluorooxetan-3-yl)methyl)picolinate: Has a methyl group instead of an ethynyl group, affecting its reactivity.

Uniqueness

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is unique due to the presence of the fluorooxetane ring and ethynyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H10FNO3

Molekulargewicht

235.21 g/mol

IUPAC-Name

methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3

InChI-Schlüssel

ZVYLCRNDXQKKGZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.